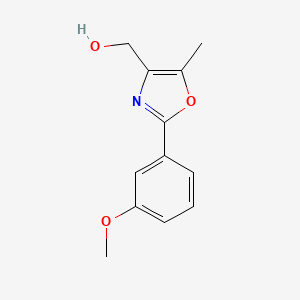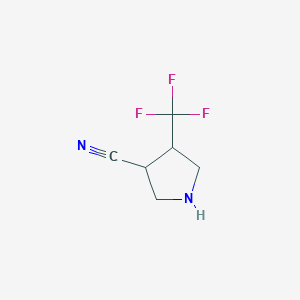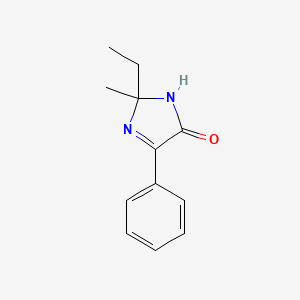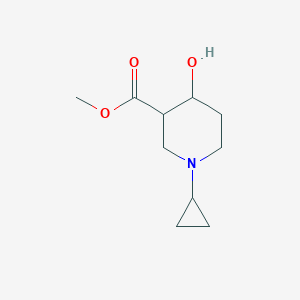![molecular formula C12H16ClN3O B1478533 (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098109-29-4](/img/structure/B1478533.png)
(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
説明
“(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol” is a compound that has been studied in the context of antitubercular activity . It is part of a chemotype that was developed from a readily available 2,6-diazaspiro[3.4]octane building block .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, the synthesis of a selective muscarinic agonist commenced from readily available 4-piperidone . The key feature of this process is the preparation and resolution of a piperidin-4-ylacetic acid .
科学的研究の応用
Analytical Methods in Antioxidant Activity
Research on antioxidants and their implications in various fields, such as food engineering, medicine, and pharmacy, is of major interest. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test assess the antioxidant capacity of complex samples. These methods are based on chemical reactions, and spectrophotometry is used to monitor the processes, which could be applicable in studying compounds like “(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol” for their antioxidant properties or reactivity in similar assays (Munteanu & Apetrei, 2021).
Methanol as a Resource in Biotechnological Applications
Methanotrophs, bacteria that use methane as their sole carbon source, showcase the potential of methanol in biotechnological applications, including the production of single-cell protein, biopolymers, and biofuels. These applications demonstrate how methanol and its derivatives could play a role in sustainable technologies and environmental management (Strong, Xie, & Clarke, 2015).
High Energy Density Materials
Research into high-nitrogen azine energetic compounds, including pyrazine derivatives, explores their application in propellants and explosives. This suggests potential interest in the energy release characteristics and stability of “this compound” in energetic material contexts (Yongjin & Shuhong, 2019).
特性
IUPAC Name |
[6-(3-chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-11(15-5-4-14-10)16-6-9(7-17)12(8-16)2-1-3-12/h4-5,9,17H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYDJQOCXYDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)


![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)


![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)




![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)
